An In-Depth Technical Guide to 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol: Structural Analysis, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol: Structural Analysis, Synthesis, and Potential Applications
This guide provides a comprehensive technical analysis of the chemical compound 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, proposes a viable synthetic pathway, predicts its spectroscopic characteristics, and explores its potential pharmacological significance based on the broader class of pyrrolidine derivatives.
Introduction to the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural products, including many alkaloids, and serves as a fundamental building block in the synthesis of numerous pharmaceutical agents.[1][2] Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties.[1][3] The compound of interest, 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol, belongs to the class of 3-aryl-pyrrolidin-3-ols, which are recognized for their potential therapeutic applications.
Molecular Structure and Stereochemical Complexity
The chemical identity of 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol is established by its molecular formula, C₁₃H₁₉NO, and a molecular weight of 205.30 g/mol .[4] Its CAS number is 2060036-83-9.[4] A detailed examination of its structure reveals the presence of two stereocenters, which imparts significant stereochemical complexity to the molecule.
Caption: Chemical structure of 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol.
The two chiral centers are located at the C3 and C4 positions of the pyrrolidine ring. The C3 atom is a tertiary alcohol substituted with a 3-methylphenyl group, and the C4 atom is substituted with a methyl group. The presence of these two stereocenters gives rise to four possible stereoisomers, which can exist as two pairs of enantiomers (diastereomers of each other). The relative stereochemistry of the substituents on the pyrrolidine ring (cis or trans) will significantly influence the three-dimensional shape and, consequently, the biological activity of the molecule. The selective synthesis of a single stereoisomer is often a critical challenge in drug development to ensure target specificity and reduce off-target effects.[5][6]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol.
Step-by-Step Protocol:
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Mannich Reaction: The synthesis would likely commence with a Mannich reaction between 3-methylacetophenone, formaldehyde (or a suitable equivalent like paraformaldehyde), and sarcosine ethyl ester. This three-component reaction would yield a β-amino ketone intermediate. The use of a secondary amine like sarcosine is crucial for the formation of the desired pyrrolidine ring.
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Intramolecular Cyclization: The resulting β-amino ketone intermediate would then undergo an intramolecular cyclization to form the pyrrolidinone ring. This cyclization could be promoted by adjusting the pH or by heating the reaction mixture.
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Grignard Reaction: The final key step would involve a Grignard reaction. The pyrrolidinone intermediate would be treated with 3-methylphenylmagnesium bromide. The Grignard reagent would add to the ketone carbonyl group, leading to the formation of the tertiary alcohol and the introduction of the 3-methylphenyl group at the C3 position, yielding the target molecule, 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol.
This proposed pathway offers a versatile and efficient method for the synthesis of the target compound and its analogs, allowing for diversification of the substituents on the pyrrolidine ring and the aryl group.
Predicted Spectroscopic Profile
The structural elucidation of newly synthesized compounds relies heavily on spectroscopic techniques. Based on the proposed structure of 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol and data from analogous compounds, a predicted spectroscopic profile can be outlined.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| N-CH₃ | 2.2 - 2.5 (s, 3H) | 40 - 45 | Singlet, characteristic of N-methyl group. |
| C4-CH₃ | 0.9 - 1.2 (d, 3H) | 15 - 20 | Doublet, coupled to C4-H. |
| C2-H₂ | 2.5 - 3.0 (m, 2H) | 55 - 60 | Complex multiplet due to diastereotopicity. |
| C5-H₂ | 2.8 - 3.3 (m, 2H) | 60 - 65 | Complex multiplet due to diastereotopicity. |
| C4-H | 2.0 - 2.4 (m, 1H) | 45 - 50 | Multiplet, coupled to C4-CH₃ and C5-H₂. |
| Ar-H | 7.0 - 7.4 (m, 4H) | 125 - 140 | Aromatic protons. |
| Ar-CH₃ | 2.3 (s, 3H) | 20 - 25 | Singlet, aromatic methyl group. |
| OH | 4.5 - 5.5 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |
| C3-OH | - | 70 - 80 | Quaternary carbon. |
| C-Aryl | - | 140 - 150 | Quaternary aromatic carbon. |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and the specific stereoisomer.
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205. Key fragmentation patterns would likely involve the loss of a hydroxyl group (m/z 188), the loss of a methyl group (m/z 190), and cleavage of the pyrrolidine ring. High-resolution mass spectrometry would be essential to confirm the elemental composition of the parent ion and its fragments.[9][10]
Infrared (IR) Spectroscopy
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-N (amine) | 1000 - 1250 | Medium |
| C-O (alcohol) | 1000 - 1200 | Strong |
Potential Pharmacological Profile and Drug Development Insights
The pyrrolidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][11] Compounds containing the 3-aryl-pyrrolidin-3-ol moiety have been investigated for their potential as central nervous system (CNS) active agents.
Caption: Logical relationships in the potential drug development profile.
Given the structural similarities to known bioactive molecules, 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol could be a candidate for screening in several therapeutic areas:
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Analgesic and Anti-inflammatory Activity: Many nitrogen-containing heterocyclic compounds, including pyrrolidine derivatives, have shown promise as analgesic and anti-inflammatory agents.[8]
-
Anticonvulsant Activity: The pyrrolidine ring is a key feature in several anticonvulsant drugs.[11] The substitution pattern on the ring can significantly modulate this activity.
-
Antibacterial Activity: Certain 3-aryl-pyrrolidine derivatives have been reported to possess antibacterial properties, making this an area worthy of investigation.[12]
The development of this compound for any therapeutic application would necessitate a thorough investigation of its structure-activity relationship (SAR). This would involve the synthesis and biological evaluation of a library of analogs with variations in the substituents on the pyrrolidine ring and the aromatic moiety. Furthermore, the separation and individual testing of the different stereoisomers would be critical to identify the most potent and selective isomer.
Conclusion
1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol is a chiral molecule with a complex stereochemical profile and significant potential for biological activity. While specific experimental data for this compound is scarce, a comprehensive analysis based on the well-established chemistry of pyrrolidines allows for the prediction of its structural features, a viable synthetic strategy, and its likely spectroscopic characteristics. The insights provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrrolidine derivatives. Further experimental validation of the proposed synthesis and biological screening are essential next steps in unlocking the full potential of this intriguing molecule.
References
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]
-
Diva-Portal.org. (2017, May 15). Synthesis of substituted pyrrolidines. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0259269). [Link]
-
European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. [Link]
-
EGUsphere. S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. [Link]
-
PubMed. (2023, September 15). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Link]
-
PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
PMC. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]
-
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2025, August 5). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | Request PDF. [Link]
-
Rsc.org. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
NIST WebBook. 1-Methyl-3-pyrrolidinol. [Link]
-
ResearchGate. Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]
-
Beilstein Journals. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. diva-portal.org [diva-portal.org]
- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
- 10. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
